

An In-Depth Technical Guide to Phenylbutanediones: Synthesis, Properties, and Biological Activities

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Compound of Interest

Compound Name: 4-Oxo-4-phenylbutanal

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A Literature Review of 1-Phenyl-1,3-butanedione and 1,4-Diphenyl-1,4-butanedione

For Researchers, Scientists, and Drug Development Professionals

Introduction

The query for "1-phenyl-1,4-butanedione" leads to ambiguity in the existing chemical literature, with search results predominantly pointing towards two closely related and more extensively studied compounds: 1-phenyl-1,3-butanedione and 1,4-diphenyl-1,4-butanedione. This technical guide provides a comprehensive literature review of these two key compounds, summarizing their synthesis, physicochemical properties, and known biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science.

1-Phenyl-1,3-butanedione (Benzoylacetone)

1-Phenyl-1,3-butanedione, commonly known as benzoylacetone, is a β -dicarbonyl compound that has garnered significant interest due to its versatile applications in organic synthesis and coordination chemistry.

Physicochemical Properties

1-Phenyl-1,3-butanedione is a yellowish crystalline solid with a characteristic sweet, fruity odor. [1] It is sparingly soluble in water but exhibits good solubility in various organic solvents.[1] A key feature of this compound is its existence in a tautomeric equilibrium between the keto and enol forms, with the enol form being stabilized by intramolecular hydrogen bonding and conjugation.[2]

Table 1: Physicochemical Properties of 1-Phenyl-1,3-butanedione

Property	Value	Reference(s)
IUPAC Name	1-phenylbutane-1,3-dione	[3]
Synonyms	Benzoylacetone, Acetylbenzoylmethane	[3]
CAS Number	93-91-4	[3]
Molecular Formula	C ₁₀ H ₁₀ O ₂	[3]
Molecular Weight	162.19 g/mol	[3]
Appearance	Yellowish crystalline flakes or powder	[1]
Melting Point	54-56 °C	
Boiling Point	260-262 °C	[3]
Density	1.09 g/mL at 25 °C	
Water Solubility	0.38 g/L (insoluble)	[3]

Synthesis

The most common and well-established method for the synthesis of 1-phenyl-1,3-butanedione is the Claisen condensation.[2][4]

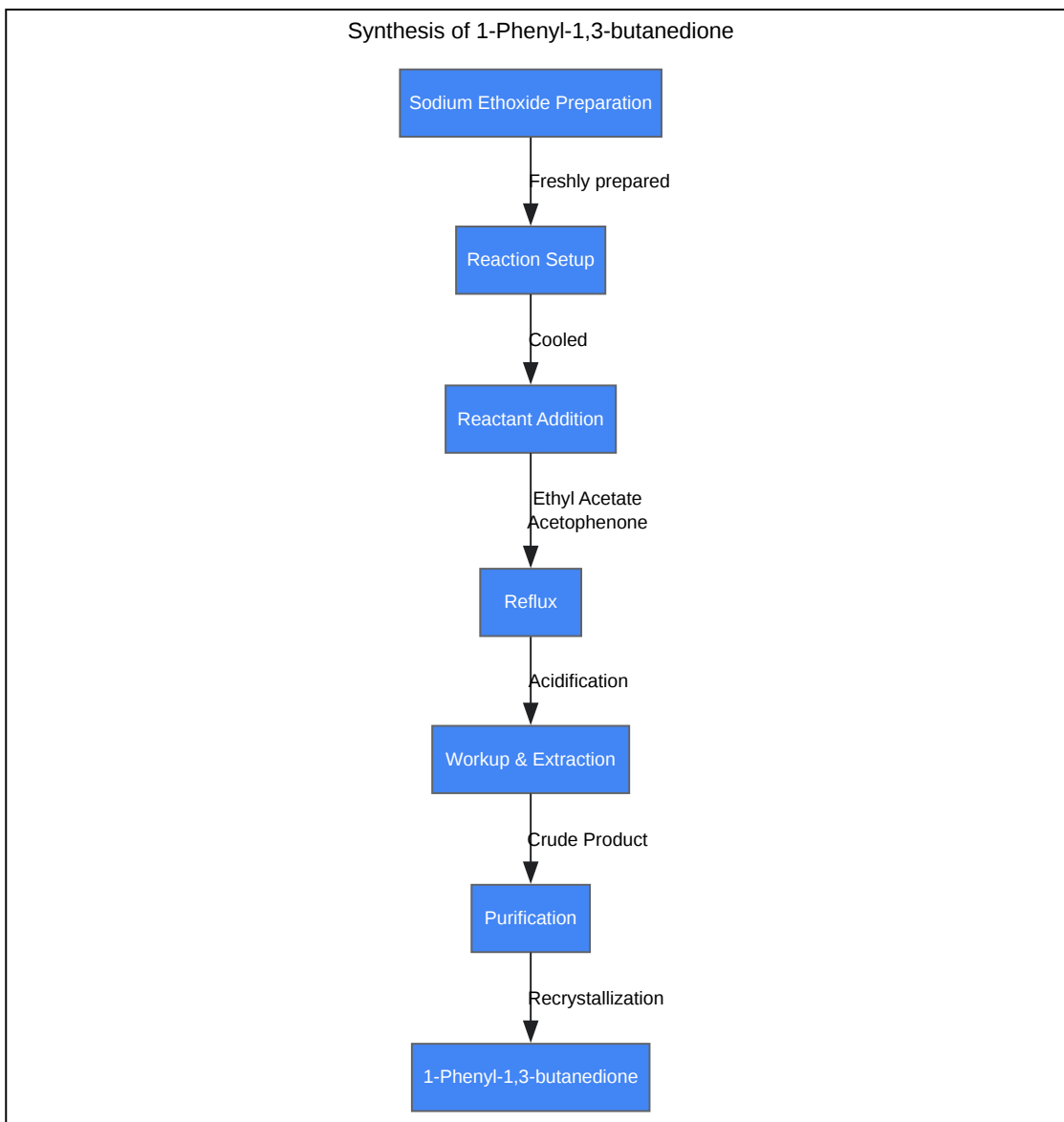
This protocol describes the base-catalyzed condensation of ethyl acetate and acetophenone.

Materials:

- Sodium metal
- Absolute ethanol
- Ethyl acetate
- Acetophenone
- Hydrochloric acid (for workup)
- Diethyl ether (for extraction)

Procedure:

- **Preparation of Sodium Ethoxide:** In a round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide. The reaction is exothermic and produces hydrogen gas, so it should be performed in a well-ventilated hood.
- **Reaction Setup:** Cool the sodium ethoxide solution in an ice bath.
- **Addition of Reactants:** Slowly add ethyl acetate to the cooled sodium ethoxide solution, followed by the dropwise addition of acetophenone.
- **Reflux:** After the addition is complete, remove the ice bath and heat the mixture to reflux for several hours.
- **Workup:** After cooling, pour the reaction mixture into a mixture of ice and hydrochloric acid. Extract the aqueous layer with diethyl ether.
- **Purification:** Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol.



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Synthesis workflow for 1-phenyl-1,3-butanedione.

Biological Activities

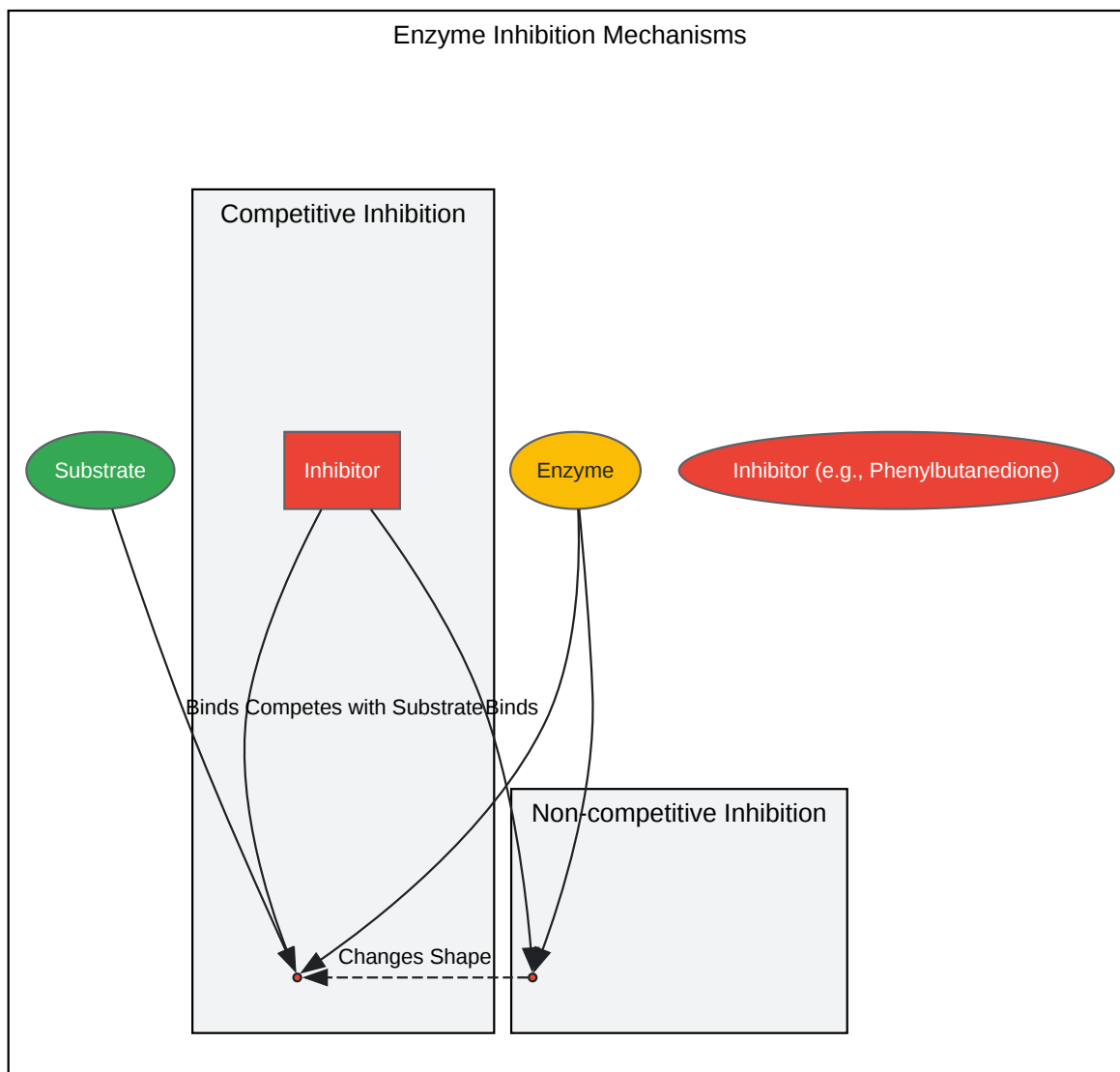
1-Phenyl-1,3-butanedione and its derivatives, particularly chalcones, have been investigated for a range of biological activities. Chalcones are precursors in flavonoid biosynthesis and are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties.[5]

Chalcone derivatives have shown promising activity against various bacterial and fungal strains. The antimicrobial effect is often attributed to their interaction with microbial cell membranes.[5]

Table 2: Antimicrobial Activity of Chalcone Derivatives (Related to 1-Phenyl-1,3-butanedione)

Compound/Derivative	Microorganism	MIC (µg/mL)	Reference(s)
Synthetic Flavonoid (ClCl-flav)	Staphylococcus aureus	0.24	[6]
Synthetic Flavonoid (ClCl-flav)	Escherichia coli	3.9	[6]
Substituted Chalcones	S. aureus	31.25 - 125	[5]

The dicarbonyl moiety in 1-phenyl-1,3-butanedione makes it a potential candidate for enzyme inhibition, particularly for enzymes with nucleophilic residues in their active sites. The mechanism can be either competitive or non-competitive, depending on the enzyme and the specific interactions.[7][8]



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Potential enzyme inhibition mechanisms.

1,4-Diphenyl-1,4-butanedione

1,4-Diphenyl-1,4-butanedione is a symmetrical diketone that serves as a precursor in the synthesis of various heterocyclic compounds and has been explored for its biological properties.

Physicochemical Properties

This compound is a solid at room temperature.

Table 3: Physicochemical Properties of 1,4-Diphenyl-1,4-butanedione

Property	Value	Reference(s)
IUPAC Name	1,4-diphenylbutane-1,4-dione	
Synonyms	1,2-Dibenzoylthane, Biphenacyl	[9]
CAS Number	495-71-6	[9]
Molecular Formula	C ₁₆ H ₁₄ O ₂	[9]
Molecular Weight	238.28 g/mol	[9]
Melting Point	143.5-144 °C	[10]
Boiling Point	260 °C (15 mmHg)	[10]

Synthesis

The synthesis of 1,4-diphenyl-1,4-butanedione can be achieved through various methods, including the oxidation of corresponding diols or the coupling of appropriate precursors. A common laboratory-scale synthesis involves the Wittig reaction to form a precursor which is then oxidized.

This method involves the synthesis of 1,4-diphenyl-1,3-butadiene via a Wittig reaction, followed by oxidation to the desired dione. The protocol for the Wittig reaction to form the diene is well-established.[11][12]

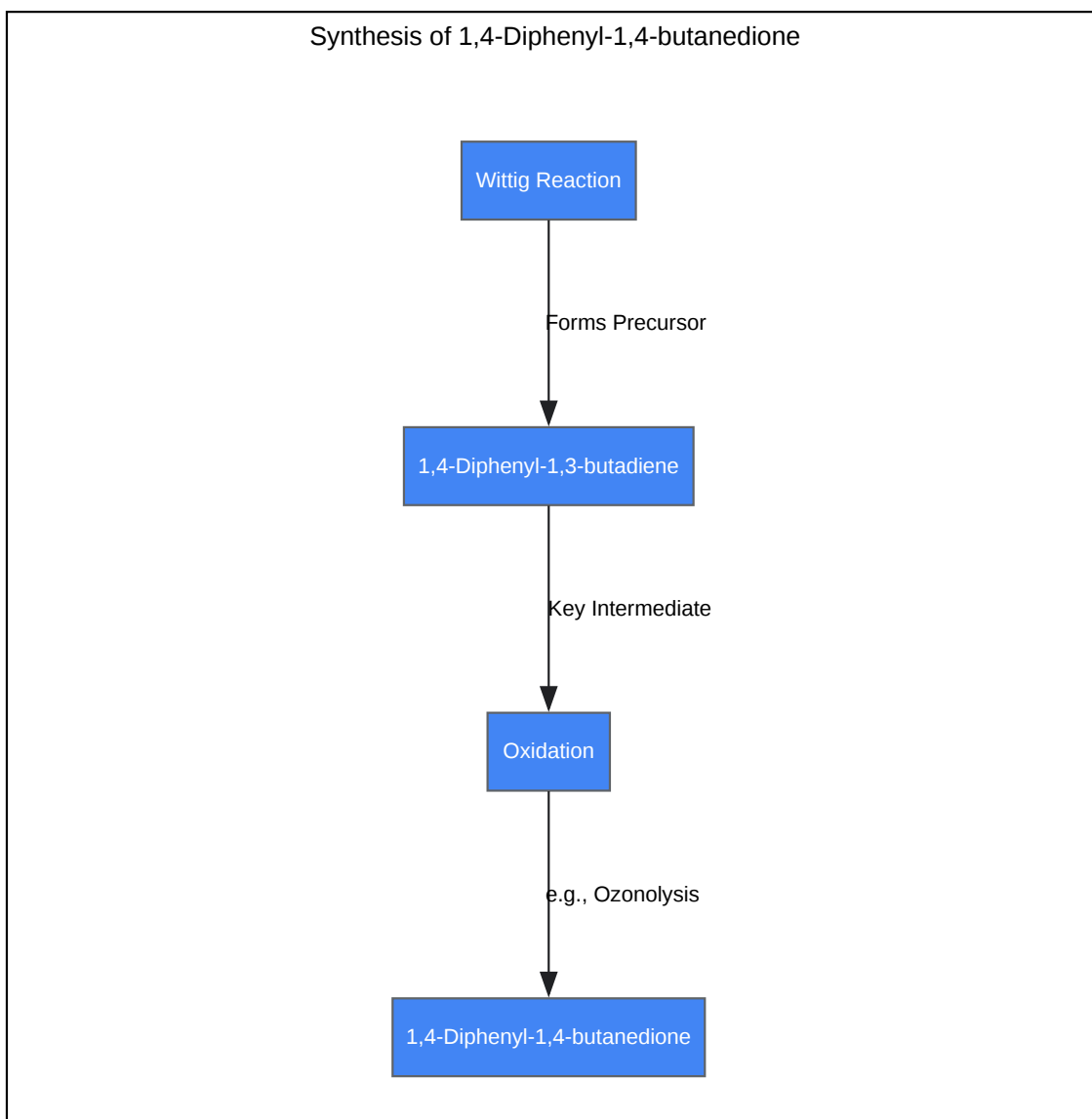
Materials for Wittig Reaction:

- Benzyltriphenylphosphonium chloride
- Cinnamaldehyde
- Sodium ethoxide
- Ethanol

Procedure for Wittig Reaction:

- Prepare a solution of benzyltriphenylphosphonium chloride and cinnamaldehyde in ethanol.
- Add a solution of sodium ethoxide in ethanol to the mixture.
- Allow the reaction to proceed at room temperature.
- The product, 1,4-diphenyl-1,3-butadiene, precipitates and can be collected by filtration.

The subsequent oxidation of the diene to the dione would require an appropriate oxidizing agent, such as ozone followed by a reductive workup, or potassium permanganate under controlled conditions.



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